
(Cyclohexylmethyl)(methoxy)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohexylmethyl)(methoxy)amine is a chemical compound that has garnered attention in various fields of research due to its unique properties It is characterized by the presence of a cyclohexylmethyl group and a methoxy group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexylmethyl)(methoxy)amine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . This process can be carried out under mild conditions, making it an efficient route for the preparation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: (Cyclohexylmethyl)(methoxy)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines.
Scientific Research Applications
(Cyclohexylmethyl)(methoxy)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl)(methoxy)amine involves its interaction with specific molecular targets. For instance, methoxyamine, a related compound, is known to block abasic sites created by the cleavage of base excision repair glycosylases. This disruption of the base excision repair pathway increases the cytotoxicity of DNA alkylating agents, leading to cell death . Similar mechanisms may be involved in the action of this compound.
Comparison with Similar Compounds
Cyclohexylamine: An aliphatic amine with a similar cyclohexyl group but lacking the methoxy group.
Methoxyamine: A simpler compound with only a methoxy group attached to an amine.
Uniqueness: (Cyclohexylmethyl)(methoxy)amine is unique due to the presence of both cyclohexylmethyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-cyclohexyl-N-methoxymethanamine |
InChI |
InChI=1S/C8H17NO/c1-10-9-7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 |
InChI Key |
QOLZELHKFRUKMD-UHFFFAOYSA-N |
Canonical SMILES |
CONCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


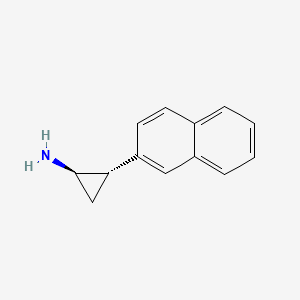
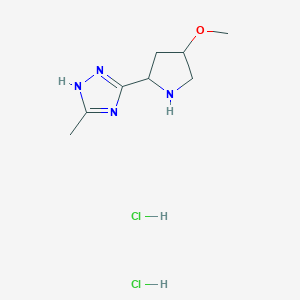
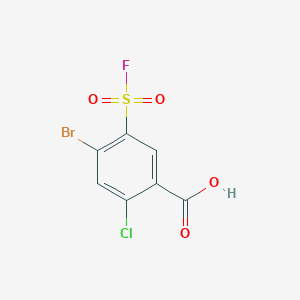
amine](/img/structure/B13250976.png)


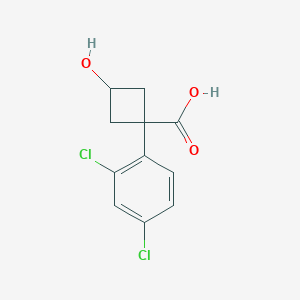
![3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13250994.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13250995.png)
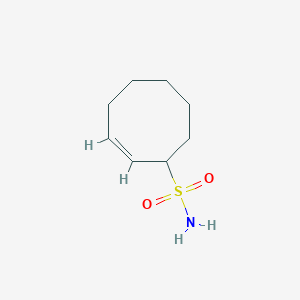
![[(1H-imidazol-2-yl)carbamoyl]formic acid](/img/structure/B13251004.png)
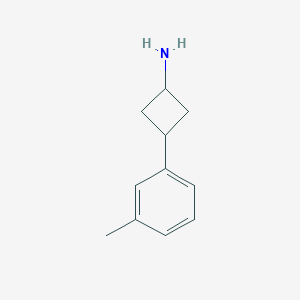
![2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B13251024.png)
![2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol](/img/structure/B13251027.png)
